4,5-dibromo-2-ethyl-2H-1,2,3-triazole
Overview
Description
4,5-Dibromo-2-ethyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C4H5Br2N3. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of two bromine atoms and an ethyl group attached to the triazole ring, making it a unique and valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-2-ethyl-2H-1,2,3-triazole typically involves the bromination of 2-ethyl-1H-1,2,3-triazole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-2-ethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
4,5-Dibromo-2-ethyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5-dibromo-2-ethyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
- 4,5-Dibromo-2H-1,2,3-triazole
- 4,5-Dicyano-1,2,3-triazole
Comparison: 4,5-Dibromo-2-ethyl-2H-1,2,3-triazole is unique due to the presence of the ethyl group, which influences its chemical properties and reactivity. Compared to its methyl and unsubstituted counterparts, the ethyl group provides different steric and electronic effects, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4,5-dibromo-2-ethyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N3/c1-2-9-7-3(5)4(6)8-9/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRUCDVHLCXDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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